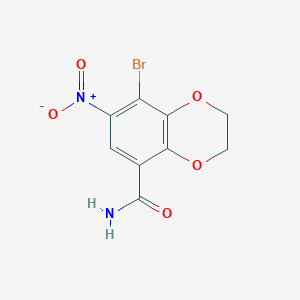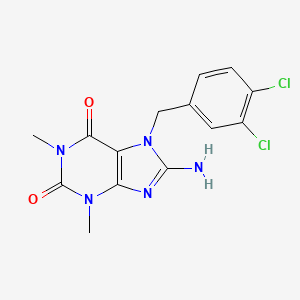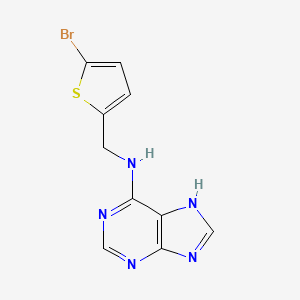
n-((5-Bromothiophen-2-yl)methyl)-7h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine: is a compound that combines a brominated thiophene ring with a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine typically involves the coupling of a brominated thiophene derivative with a purine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the thiophene and purine rings . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing agent.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-Hydrothiophen-2-ylmethyl-7H-purin-6-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their functions.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and conductive polymers.
Comparison with Similar Compounds
N-((5-Bromothiophen-2-yl)methyl)-2-methoxyethan-1-amine hydrochloride: Similar structure but with a methoxyethyl group instead of a purine moiety.
N-[(5-Bromothiophen-2-yl)methyl]cyclobutanecarboxamide: Contains a cyclobutanecarboxamide group instead of a purine.
Uniqueness: N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine is unique due to the combination of the brominated thiophene ring and the purine moiety. This structure provides a unique set of chemical and physical properties, making it suitable for a wide range of applications in both biological and material sciences .
Properties
Molecular Formula |
C10H8BrN5S |
|---|---|
Molecular Weight |
310.18 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C10H8BrN5S/c11-7-2-1-6(17-7)3-12-9-8-10(14-4-13-8)16-5-15-9/h1-2,4-5H,3H2,(H2,12,13,14,15,16) |
InChI Key |
YIVYLAWUQCBDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


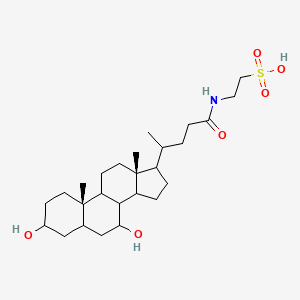
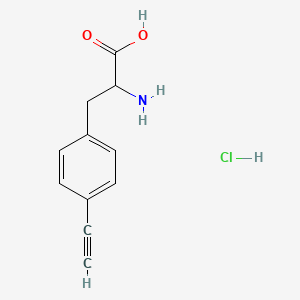
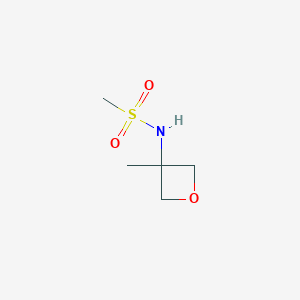
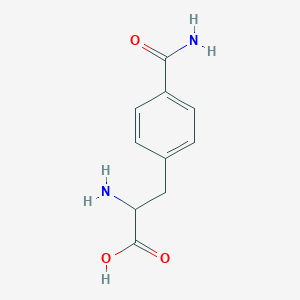
![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)


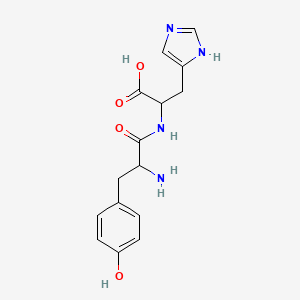
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
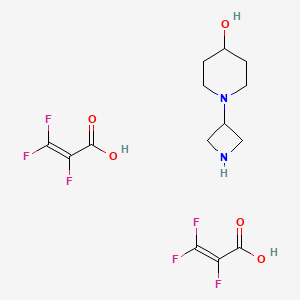
![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
